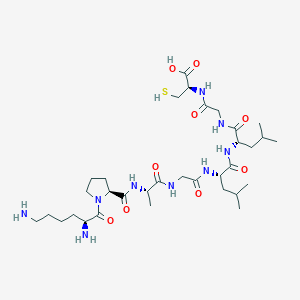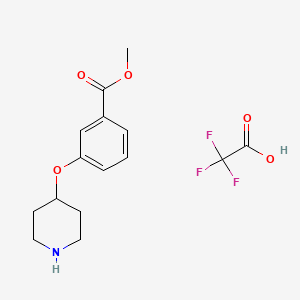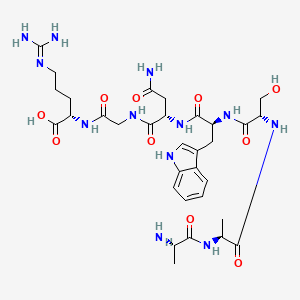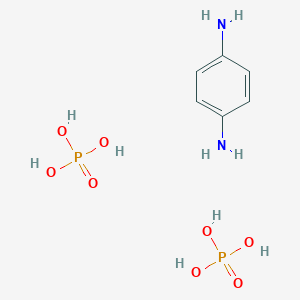
2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form the sulfonamide group. The hydroxy-3-methylbut-3-en-1-yl side chain can be introduced through a series of reactions involving alkylation and hydroxylation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Applications De Recherche Scientifique
2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-N-(2-hydroxy-3-methylbut-3-en-1-yl)benzene-1-sulfonamide: shares structural similarities with other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole.
Indole derivatives: These compounds also contain aromatic rings and exhibit diverse biological activities.
Uniqueness
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties. The presence of both an amino group and a sulfonamide group allows for versatile reactivity and potential interactions with various biological targets.
Propriétés
Numéro CAS |
921617-07-4 |
|---|---|
Formule moléculaire |
C11H16N2O3S |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
2-amino-N-(2-hydroxy-3-methylbut-3-enyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-8(2)10(14)7-13-17(15,16)11-6-4-3-5-9(11)12/h3-6,10,13-14H,1,7,12H2,2H3 |
Clé InChI |
JZJDYFCPBZQKJA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CNS(=O)(=O)C1=CC=CC=C1N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14199018.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)
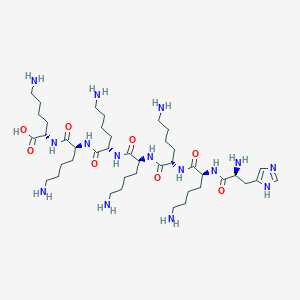


![4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde](/img/structure/B14199026.png)
![1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14199041.png)
![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline](/img/structure/B14199043.png)
